molecular formula C9H9ClO3 B1600710 4-Chloro-2,5-dimethoxybenzaldehyde CAS No. 90064-48-5

4-Chloro-2,5-dimethoxybenzaldehyde

Cat. No. B1600710
CAS RN: 90064-48-5
M. Wt: 200.62 g/mol
InChI Key: VWSPFJJLIGAHLK-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxybenzaldehyde is an organic compound with the CAS Number: 90064-48-5 . It has a molecular weight of 200.62 and its IUPAC name is this compound . It is a solid substance stored at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of hexamethylenetetramine in tetrahydrofuran at 90 - 95℃ for 2 hours . Another method involves the use of hexamethylenetetramine and 4-chloro-2,5-dimethoxybromomethylbenzene in CHCl3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClO3/c1-12-8-4-7 (10)9 (13-2)3-6 (8)5-11/h3-5H,1-2H3 . The InChI key is VWSPFJJLIGAHLK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 322.4±37.0 °C at 760 mmHg . It is a solid substance stored at room temperature .

Scientific Research Applications

Efficient Synthetic Routes

4-Chloro-2,5-dimethoxybenzaldehyde has been utilized as a precursor in synthetic chemistry. For instance, it has been converted into complex naphthoquinone derivatives through multi-step reactions, highlighting its role in synthesizing structurally diverse compounds (Bloomer & Gazzillo, 1989). Such pathways are crucial for developing novel pharmaceuticals, dyes, and materials.

Characterization and Structural Analysis

Research has focused on the structural characterization and analysis of compounds related to this compound. Studies involving X-ray diffraction and spectroscopic methods have provided insights into the molecular structures, bonding interactions, and isomerism of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in materials science and drug design (Al‐Zaqri et al., 2020).

Photophysical Properties

The photophysical properties of derivatives of this compound have been explored to understand their potential in optical applications. Studies on compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde have investigated the effects of solvents, pH, and inclusion in beta-cyclodextrin on their luminescence characteristics. Such research is pivotal for developing new materials for optical devices, sensors, and fluorescence microscopy (Stalin & Rajendiran, 2005).

Advanced Material Applications

Compounds derived from this compound have been studied for their mesophase behavior and liquid crystalline properties. These studies are significant for the development of advanced materials with tailored optical, electronic, and mechanical properties, which are crucial for displays, sensors, and other electronic devices (Jamain & Khairuddean, 2021).

Safety and Hazards

The safety information for 4-Chloro-2,5-dimethoxybenzaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280, P305, P338, P351 .

Mechanism of Action

Target of Action

4-Chloro-2,5-dimethoxybenzaldehyde is a chemical compound that primarily targets enzymes involved in the formation of oximes and hydrazones . These enzymes play a crucial role in various biochemical reactions, particularly in the formation of carbon-nitrogen bonds.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in hydroxylamine or hydrazine acts as a nucleophile and reacts with the carbonyl carbon in the aldehyde group of this compound . This reaction forms an oxime or hydrazone, respectively .

Biochemical Pathways

The formation of oximes and hydrazones is a key step in many biochemical pathways. For instance, the Claisen-Schmidt reaction, which is a type of condensation reaction, involves the formation of β-hydroxycarbonyl compounds that undergo a dehydration reaction to afford the corresponding arylidene compounds . This reaction is typically catalyzed by acids and bases .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be inferred from its chemical structure and properties. For instance, its molecular weight (200.62 g/mol) and LogP value (2.52) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of oximes and hydrazones, which are important intermediates in various biochemical reactions . These intermediates can further react to form a variety of other compounds, depending on the specific conditions and reactants present .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, the compound’s stability may be influenced by storage conditions, as suggested by its recommended storage temperature in a refrigerator .

properties

IUPAC Name

4-chloro-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSPFJJLIGAHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451706
Record name 4-Chloro-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90064-48-5
Record name 4-Chloro-2,5-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90064-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Wright et al., J. Am. Chem. Soc. 2008, 130, 16786-16790; Bloomer et al., J. Org. Chem. 1993, 58, 7906-7912.) To a stirred solution of 2-chloro-1,4-dimethoxybenzene (25.0 g, 0.145 mol, 1 equiv) and hexamethylene tetramine (20.5 g, 0.145 mol, 1 equiv) at room temperature was carefully added TFA (250 mL). The resulting yellow suspension was heated to 95° C. and allowed to stir for 5 h. After 5 h, the hot brown solution was poured into a 2 L Erlenmeyer flask containing approximately 250 g of crushed ice. To the vigorously stirred mixture was added solid NaHCO3 (243 g, 2.90 mol, 20 equiv) cautiously in 5-10 g portions over two hours. The resulting yellow precipitate was filtered through Celite, washed with water, and dissolved in Et2O. The organic layer was washed with water, brine, dried (MgSO4), filtered, and concentrated under reduced pressure to yield 29.0 g (100% yield) of the desired product as an off-white solid: Mp 109-109° C.; Rf 0.70 (EtOAc/hexanes, 3:7); IR (neat) 2941, 2874, 1664, 1601, 1575, 1497, 1478, 1461, 1389, 1269, 1213, 1023, 977 cm−1; 1H NMR (400 MHz, CDCl3) δ 10.35 (s, 1 H), 7.33 (s, 1 H), 3.87 (s, 6 H); 13C NMR (100 MHz, CDCl3) δ 188.4, 156.1, 149.4, 130.4, 123.4, 114.5, 109.9, 56.5, 56.3; HRMS (EI+) m/z calcd for C9H9O3Cl 200.0240, found 200.02377. Characterization matches that reported by Bloomer et al. (J. Org. Chem. 1993, 58, 7906-7912.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
243 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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